3-Bromopicolinamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromopyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O/c7-4-2-1-3-9-5(4)6(8)10/h1-3H,(H2,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIWGQZWSTOEFEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Methodologies for the Synthesis of 3 Bromopicolinamide and Its Precursors
Direct Synthesis Routes to 3-Bromopicolinamide
Direct synthesis routes offer an efficient pathway to the target molecule, typically involving fewer steps. These methods focus on the late-stage introduction of either the amide functionality or the bromine substituent onto a closely related precursor.
Amidation Reactions Employing Activating Agents (e.g., HATU, DCC, HOBt)
The conversion of 3-bromopicolinic acid to this compound is a crucial step that can be achieved through amidation. This reaction requires the activation of the carboxylic acid to facilitate the nucleophilic attack by ammonia (B1221849) or an ammonia equivalent. Several modern coupling reagents are employed for this purpose to form a highly reactive intermediate, such as an active ester, which then readily reacts with the amine. nih.govgrowingscience.com
Commonly used activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt). peptide.com The addition of HOBt minimizes side reactions and can reduce racemization if chiral centers are present. peptide.com The general mechanism involves the reaction of the carboxylic acid with the carbodiimide (B86325) to form a reactive O-acylisourea intermediate. This intermediate can then react directly with the amine or, in the presence of HOBt, form an HOBt-ester which subsequently undergoes aminolysis. nih.gov
More advanced uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient for amide bond formation, particularly in challenging cases. growingscience.compeptide.com HATU, in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA), converts the carboxylic acid into a reactive O-acyl-tetramethylisouronium salt, leading to high yields of the desired amide. growingscience.com A patent for a related compound, (S)-3-bromo-6-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-5-(trifluoromethyl)picolinamide, describes the use of HATU for the coupling of the corresponding picolinic acid with an amine, achieving an 88% yield. google.com
| Activating Agent System | Base (Typical) | Solvent (Typical) | Key Reactive Intermediate | Reference |
|---|---|---|---|---|
| EDC / HOBt | Triethylamine (NEt3) or DIPEA | DMF, DCM, Acetonitrile (B52724) | HOBt active ester | nih.govrsc.org |
| HATU | DIPEA | DMF, NMP | O-acyl-tetramethylisouronium salt | growingscience.comgoogle.com |
| DCC / HOBt | None or DIPEA | DCM, THF, Acetonitrile | O-acylisourea or HOBt active ester | peptide.comreddit.com |
Regioselective Bromination of Picolinamide (B142947) Derivatives
The direct bromination of the picolinamide ring at the C3 position presents a significant regioselectivity challenge due to the electronic nature of the pyridine (B92270) ring and the directing effects of the carboxamide group. However, advanced catalytic methods have been developed to achieve site-selective C-H functionalization.
One powerful strategy is the use of palladium-catalyzed, picolinamide-directed halogenation of C-H bonds. researchgate.net In this approach, the picolinamide functional group acts as a directing group, coordinating to the palladium catalyst and positioning it in proximity to the ortho C-H bond of an N-aryl or N-benzyl substituent. While this specific application is for the substrate attached to the amide nitrogen, the underlying principle of using the picolinamide moiety to direct a metal catalyst can be adapted for the functionalization of the pyridine ring itself under different catalytic systems. Other research has explored the use of unique brominating agents like γ-picolinium bromochromate (γ-PBC) which can provide excellent yields of monobrominated products, often with high regioselectivity for the para-position in activated aromatic systems under thermal conditions. orientjchem.org The application of such reagents to picolinamide would require careful optimization to achieve the desired 3-bromo isomer.
Multistep Synthesis from Pyridine Building Blocks
Multistep syntheses provide a more flexible, albeit longer, approach to this compound. These routes build the molecule by sequentially modifying simpler, commercially available pyridine derivatives.
Derivatization of Picolinic Acid and its Esters
This strategy begins with picolinic acid or its ester derivatives, introducing the bromine atom before forming the amide. A foundational method for obtaining the precursor, picolinic acid, is the oxidation of α-picoline using a strong oxidizing agent like potassium permanganate. orgsyn.org Once picolinic acid is obtained, the key step is the regioselective bromination at the 3-position. This can be a challenging transformation requiring specific brominating agents and conditions to overcome the inherent reactivity patterns of the pyridine ring. Following successful bromination to yield 3-bromopicolinic acid, the final amide can be formed using the standard activating agents (HATU, EDC/HOBt, etc.) as detailed in section 2.1.1. google.com
Transformations Involving Nitro- and Amino-Substituted Pyridines
A classic and versatile approach to substituted pyridines involves the chemical manipulation of nitro and amino groups. A synthetic route towards a related compound, 3-amino-5-bromopicolinamide, highlights several key transformations that can be adapted. rsc.org The synthesis can start from a precursor like 2-bromo-3-nitropyridine. This intermediate can react with cuprous cyanide to replace the bromine at the 2-position with a nitrile group, forming 3-nitropicolinonitrile. rsc.org This nitrile can then be hydrolyzed to the corresponding amide, 3-nitropicolinamide. rsc.org From this stage, a Sandmeyer-type reaction could theoretically be employed by first reducing the nitro group to an amine and then converting the amine to the desired bromine substituent, though this adds complexity.
A more direct pathway involves starting with a pre-brominated aminopyridine. For example, a synthesis could begin with 3-amino-2-bromopyridine. The amino group can be converted to a nitrile via a Sandmeyer reaction, yielding 2-bromo-3-cyanopyridine. Subsequent hydrolysis of the nitrile furnishes 3-bromopicolinic acid, which is then amidated. This highlights how the strategic interconversion of functional groups on the pyridine ring is a cornerstone of these multistep syntheses.
| Key Intermediate | Starting Material | Reaction | Product | Reference |
|---|---|---|---|---|
| 2-Bromo-3-nitropyridine | 2-Hydroxy-3-nitropyridine | Reaction with PBr3/PBr5 | 2-Bromo-3-nitropyridine | rsc.org |
| 3-Nitropicolinonitrile | 2-Bromo-3-nitropyridine | Reaction with CuCN | 3-Nitropicolinonitrile | rsc.org |
| 3-Nitropicolinamide | 3-Nitropicolinonitrile | Hydrolysis | 3-Nitropicolinamide | rsc.org |
| 3-Amino-2-bromopyridine | 2-Bromo-3-nitropyridine | Reduction (e.g., with iron filings) | 3-Amino-2-bromopyridine | rsc.org |
Halogen Exchange and Introduction Strategies
Halogen exchange reactions offer a powerful method for introducing a bromine atom at a specific position. The Finkelstein reaction, traditionally used for alkyl halides, has been adapted for aryl systems, allowing for the conversion of an aryl iodide or chloride to an aryl bromide, often driven by the precipitation of a salt. frontiersin.org A more modern approach involves halogen-metal exchange, which is particularly useful for selectively functionalizing di-halogenated pyridines.
For instance, starting with 2,3-dibromopyridine, a regioselective halogen-metal exchange can be performed. Using organometallic reagents like isopropylmagnesium chloride (a Grignard reagent) or n-butyllithium at very low temperatures allows for the selective exchange of the more reactive halogen at the 2-position. organic-chemistry.orgtcnj.edu This generates an organomagnesium or organolithium intermediate at the 2-position while leaving the bromine at the 3-position untouched. organic-chemistry.org This reactive intermediate can then be carboxylated by quenching with carbon dioxide, yielding 3-bromopicolinic acid. The synthesis is completed by the amidation of the carboxylic acid. This method provides excellent regiocontrol, preventing the formation of unwanted isomers. organic-chemistry.org Another strategy involves nucleophilic aromatic substitution on a pyridine N-oxide. A leaving group such as a nitro group at the 3-position of a pyridine N-oxide can be displaced by a bromide source to install the desired halogen. researchgate.net
Catalytic Approaches in this compound Synthesis
The synthesis of this compound, a key heterocyclic building block, has evolved significantly with the advent of modern catalytic methodologies. These advanced approaches offer improved efficiency, selectivity, and functional group tolerance compared to classical methods. The focus has been on developing catalytic systems that can precisely functionalize the pyridine ring, particularly at the C3 position, which is inherently challenging due to the electronic properties of the heterocycle. These methods largely fall into two main categories: transition metal-catalyzed reactions and emerging metal-free or organocatalytic strategies.
Transition Metal-Catalyzed Coupling Reactions for Pyridine Ring Functionalization
Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For the synthesis of this compound and its precursors, catalysts based on iridium, palladium, and rhodium are particularly prominent, enabling direct C-H functionalization and cross-coupling reactions that were previously difficult to achieve.
A highly effective strategy for the regioselective introduction of a bromine atom at the C3 position of a pyridine ring involves a two-step sequence using iridium and copper catalysts. berkeley.edu This method leverages the iridium-catalyzed C-H borylation of the pyridine core, followed by a copper-catalyzed conversion of the resulting boronic ester into the desired aryl bromide. The regioselectivity of the initial borylation step is primarily governed by steric factors, allowing for targeted functionalization. berkeley.eduresearchgate.netacs.orgnih.gov For a 2-substituted pyridine, this steric control can direct borylation to the C3 or C5 position. berkeley.edu The subsequent reaction with a copper(II) halide provides the halogenated product. berkeley.edu
Table 1: Iridium-Catalyzed Borylation and Subsequent Halogenation of Pyridines
| Step | Catalyst/Reagent | Key Features | Typical Conditions | Product |
|---|---|---|---|---|
| 1. C-H Borylation | [Ir(cod)Cl]₂/dtbpy, B₂pin₂ | Sterically controlled C-H activation. snnu.edu.cn | Octane or Hexanes, 80-100 °C or rt. snnu.edu.cn | Pyridine-3-boronic acid pinacol (B44631) ester |
| 2. Halogenation | CuBr₂ | Conversion of boronic ester to bromide. berkeley.edu | Not specified in detail. | 3-Bromopyridine (B30812) derivative |
cod = 1,5-cyclooctadiene; dtbpy = 4,4'-di-tert-butyl-2,2'-dipyridyl; B₂pin₂ = bis(pinacolato)diboron.
Once the 3-bromo-substituted pyridine core is established, typically in the form of 3-bromopicolinic acid, palladium catalysis is frequently employed for the final amidation step. chimia.ch Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are highly efficient for forming the C-N amide bond. These reactions can be performed by first converting the carboxylic acid of 3-bromopicolinic acid to an acid chloride, which is then coupled with the desired amine in the presence of a palladium catalyst, a suitable ligand (e.g., XantPhos), and a base.
Table 2: Palladium-Catalyzed Amide Formation
| Catalyst System | Reagents | Role | Typical Conditions |
|---|---|---|---|
| Pd₂(dba)₃ / XantPhos | 6-bromopyridine derivative, Amine, t-BuONa | Buchwald-Hartwig amination for C-N bond formation. | Toluene, 110 °C. |
| Pd(OAc)₂ / TFP | Carboxylic Acid, Tertiary Amine, Piv₂O | N-acylation via C-N bond cleavage. organic-chemistry.org | Toluene, 120 °C. organic-chemistry.org |
dba = dibenzylideneacetone; XantPhos = 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene; t-BuONa = sodium tert-butoxide; TFP = tris(2-furyl)phosphine; Piv₂O = pivalic anhydride.
Rhodium-catalyzed C-H functionalization represents another advanced frontier. acs.orgnih.gov While often utilized for ortho-C-H functionalization, the development of specific ligands and directing group strategies allows for targeting other positions, including meta and para C-H bonds. capes.gov.brrsc.org The picolinamide group itself can serve as a directing group in such transformations, and ongoing research aims to control the regioselectivity of these reactions to directly functionalize the C3 position. capes.gov.br
Exploration of Metal-Free and Organocatalytic Methods
In the quest for more sustainable and cost-effective synthetic routes, significant research has been directed towards metal-free and organocatalytic methods. These approaches avoid the use of expensive and potentially toxic transition metals, offering greener alternatives for the synthesis of complex molecules like this compound.
A notable metal-free strategy for the C3-halogenation of pyridines utilizes classic Zincke imine intermediates. nih.govchemrxiv.org This method involves a one-pot, three-step sequence:
Activation and Ring-Opening: The pyridine is activated with an agent like 2,4-dinitrochlorobenzene, forming a pyridinium (B92312) salt (Zincke salt). This salt then undergoes nucleophilic attack by an amine, leading to the opening of the pyridine ring to form a conjugated azatriene, known as a Zincke imine.
Regioselective Halogenation: The electron-rich Zincke imine is then treated with an electrophilic halogen source, such as N-bromosuccinimide (NBS), which regioselectively halogenates the position corresponding to C3 of the original pyridine ring. chemrxiv.org
Ring-Closing: Finally, heating the halogenated intermediate, often in the presence of an ammonium (B1175870) salt, promotes the cyclization and rearomatization to yield the 3-halopyridine product. chemrxiv.org
Table 3: Metal-Free C3-Halogenation via Zincke Imine Intermediate
| Step | Reagents | Purpose |
|---|---|---|
| 1 | Tf₂O, Amine (e.g., R₂NH) | Activation of pyridine and ring-opening to Zincke imine. chemrxiv.org |
| 2 | N-Bromosuccinimide (NBS) | Regioselective halogenation of the intermediate. chemrxiv.org |
| 3 | NH₄OAc, EtOH | Ring-closing to form the 3-halopyridine. chemrxiv.org |
Tf₂O = Trifluoromethanesulfonic anhydride; NH₄OAc = Ammonium acetate (B1210297); EtOH = Ethanol.
Photochemical methods also present a promising metal-free avenue. For instance, an efficient protocol for the C3-selective hydroxylation of pyridines proceeds via the photochemical valence isomerization of pyridine N-oxides. acs.org This reaction is operationally simple and tolerates a wide array of functional groups. The resulting 3-hydroxypyridine (B118123) is a versatile intermediate that could potentially be converted to 3-bromopyridine derivatives through subsequent reactions.
The field of organocatalysis, where a small organic molecule accelerates a reaction, has also seen the emergence of catalysts related to the target structure. Chiral organocatalysts derived from cinchona alkaloids and featuring a picolinamide framework have been successfully developed and applied in asymmetric reactions, such as the hydrosilylation of imines. uevora.ptresearchgate.net While these specific catalysts are not used for the synthesis of this compound itself, their development underscores the utility and modularity of the picolinamide scaffold in designing new catalytic systems. mdpi.comunimi.it
Investigative Studies on the Reactivity and Transformation Pathways of 3 Bromopicolinamide
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for aryl halides. wikipedia.org The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of the leaving group. libretexts.org The presence of electron-withdrawing groups on the aromatic ring is crucial as they activate the ring towards nucleophilic attack and stabilize the negatively charged intermediate. masterorganicchemistry.combyjus.com
The bromine atom at the C-3 position of 3-Bromopicolinamide is susceptible to displacement by a variety of nucleophiles. The pyridine (B92270) ring, being inherently electron-deficient, facilitates this process. The reaction allows for the introduction of diverse functionalities, including oxygen, nitrogen, and sulfur-based groups. Typical nucleophiles employed in SNAr reactions include alkoxides, phenoxides, amines, and thiolates. d-nb.inforsc.org
While specific studies detailing a broad scope of nucleophiles on this compound are not extensively documented in readily available literature, the reactivity can be inferred from studies on analogous activated aryl halides. whiterose.ac.uk The conditions for these transformations generally require a suitable solvent, often a polar aprotic one like DMSO or DMF, and may necessitate elevated temperatures to achieve high conversion.
| Nucleophile (Nu-H) | Reagent/Conditions | Product Structure | Typical Yield Range |
| Alcohol (R-OH) | NaH, DMF, heat | 3-(Alkoxy)picolinamide | Moderate to High |
| Phenol (Ar-OH) | K₂CO₃, DMSO, heat | 3-(Aryloxy)picolinamide | Moderate to High |
| Amine (R₂NH) | K₂CO₃ or excess amine, heat | 3-(Amino)picolinamide | Moderate to High |
| Thiol (R-SH) | NaH or K₂CO₃, DMF | 3-(Alkylthio)picolinamide | Moderate to High |
Table 1: Representative SNAr reactions and typical conditions for the displacement of bromine from activated aryl halides, applicable to this compound.
The amide functionality (-CONH₂) at the C-2 position plays a critical role in the SNAr reactivity of this compound. As an electron-withdrawing group, it enhances the electrophilicity of the pyridine ring, thereby activating it for nucleophilic attack. wikipedia.orgmasterorganicchemistry.com
Its position ortho to the bromine atom is particularly significant for two reasons:
Activation: The amide group's inductive and resonance effects help to stabilize the anionic Meisenheimer intermediate formed upon nucleophilic attack at C-3. This stabilization lowers the activation energy of the reaction, making the substitution more favorable compared to an unsubstituted 3-bromopyridine (B30812). libretexts.orgmasterorganicchemistry.com
Regioselectivity: The presence of the ortho-amide group strongly directs the nucleophilic attack to the C-3 position. In contrast, reactions of unsubstituted 3-bromopyridine with strong bases like sodium amide can proceed through a pyridyne intermediate, leading to a mixture of 3- and 4-substituted products. vaia.comresearchgate.net The activating effect of the amide group in this compound favors the direct SNAr pathway, leading to a single, regiochemically defined product.
Displacement of Bromine Atom by Diverse Nucleophiles
Cross-Coupling Chemistry
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds. rsc.org this compound is an excellent substrate for these transformations, utilizing the reactive C-Br bond for coupling with various partners.
Palladium catalysis is widely employed for the functionalization of aryl halides. nih.gov Key reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings enable the introduction of a wide array of substituents onto the picolinamide (B142947) scaffold.
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (boronic acid or ester) to form a new C-C bond. wikipedia.orglibretexts.org It is a versatile method for synthesizing biaryl compounds or introducing alkyl or vinyl groups. Microwave-assisted Suzuki-Miyaura reactions have been shown to be efficient for similar bromo-heterocyclic systems. mdpi.comrsc.org
Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl bromide with a primary or secondary amine. libretexts.orgorganic-chemistry.orgwikipedia.org It is a premier method for synthesizing aryl amines and has been successfully applied to various bromopyridine substrates. chemspider.com
C-O Coupling: Analogous to the amination reaction, palladium catalysts can also mediate the coupling of aryl halides with alcohols or phenols to form aryl ethers, providing an alternative to the classical Ullmann condensation. wikipedia.org
| Coupling Reaction | Coupling Partner | Catalyst/Ligand | Base | Product |
| Suzuki-Miyaura (C-C) | Arylboronic acid | Pd(OAc)₂, SPhos | K₃PO₄ | 3-Aryl-picolinamide |
| Buchwald-Hartwig (C-N) | Secondary Amine | Pd₂(dba)₃, BINAP | NaOtBu | 3-(Dialkylamino)picolinamide |
| Sonogashira (C-C) | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N | 3-(Alkynyl)picolinamide |
Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions of this compound.
Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation, represent one of the oldest methods for forming C-N and C-O bonds with aryl halides. nih.govwikipedia.org While often requiring harsher conditions than their palladium-catalyzed counterparts, modern advancements with various ligands have enabled these reactions to proceed under milder conditions. organic-chemistry.orgresearchgate.netrsc.org These methods are particularly useful for coupling with N-heterocycles, amides, and alcohols. For instance, copper iodide (CuI) in combination with a ligand like 1,10-phenanthroline (B135089) or an amino acid can effectively catalyze the coupling of aryl bromides with a range of nucleophiles. nih.gov The amination of similar halopyridine systems has been demonstrated using copper catalysis, highlighting its applicability. rsc.org
| Coupling Type | Nucleophile | Catalyst/Ligand | Base | Product |
| Ullmann Amination (C-N) | Imidazole | CuI / L-proline | K₂CO₃ | 3-(Imidazol-1-yl)picolinamide |
| Ullmann Ether Synthesis (C-O) | Phenol | CuI / 1,10-Phenanthroline | Cs₂CO₃ | 3-Phenoxypicolinamide |
Table 3: Representative Copper-Mediated Coupling Reactions applicable to this compound.
Palladium-Catalyzed C-C, C-N, and C-O Coupling Reactions
Cyclization and Annulation Reactions Leading to Fused Heterocycles
The functionalized derivatives of this compound can serve as precursors for the synthesis of complex, fused heterocyclic systems through intramolecular cyclization or annulation reactions. wikipedia.orgsioc-journal.cn An annulation reaction is a process in which a new ring is constructed onto a molecule. wikipedia.org
A common strategy involves a two-step sequence where a cross-coupling reaction is first used to install a suitably functionalized side chain at the C-3 position. This new substituent is then induced to react with the ortho-amide group to form a new ring.
For example:
Suzuki Coupling followed by Condensation: this compound could be coupled with 2-formylphenylboronic acid. The resulting product, 3-(2-formylphenyl)picolinamide, possesses an aldehyde and an amide group in proximity. Treatment with acid or base could then trigger an intramolecular cyclization/dehydration reaction to form a fused pyridodiazepinone ring system.
Sonogashira Coupling followed by Cyclization: A Sonogashira coupling with an alkyne bearing a terminal hydroxyl group could be performed. The resulting alkynyl alcohol could undergo an intramolecular cyclization, such as an oxa-Michael addition, potentially catalyzed by a base or metal, to form a fused pyranopyridine derivative.
These pathways demonstrate how the initial functionalization of this compound opens up avenues to complex molecular architectures, which are of significant interest in medicinal chemistry and materials science. sioc-journal.cn
Intramolecular Cyclization Involving the Amide Group
Intramolecular cyclization represents a powerful strategy for constructing complex heterocyclic scaffolds from linear precursors. In the context of this compound, this would involve the nucleophilic amide group attacking an electrophilic center within the same molecule to form a new ring. Such reactions are pivotal in synthesizing fused-ring systems. encyclopedia.pubrsc.org
Research into the synthesis of fused isothiazolo[4,3-b]pyridines, which are structurally related to this compound, demonstrates that the pyridine core can undergo cyclization. nih.gov In these syntheses, a precursor like 3-amino-5-bromopyridine-2-carbothioamide undergoes an oxidative ring closure using hydrogen peroxide to form the fused isothiazole (B42339) ring. nih.gov While this specific example involves a thioamide rather than a simple amide, it establishes the viability of forming fused systems from picolinamide-type structures.
However, direct attempts to utilize this compound in certain intramolecular cyclization reactions have highlighted potential stability issues. In studies aimed at preparing benzoxazin-4-ones, a reaction that typically involves the intramolecular cyclization of an amide-containing intermediate, the use of this compound reportedly led to the decomposition of the cyclized product or its preceding imide intermediate. mdpi.com This outcome suggests that while cyclization may be initiated, the resulting fused-ring structure can be unstable under the specific reaction conditions employed. mdpi.com Palladium-catalyzed intramolecular cyclizations of related N-substituted iodobenzamides have been shown to be effective in producing isoindolin-1-one (B1195906) derivatives, indicating that transition-metal catalysis is a viable strategy for such transformations, provided a stable product can be formed. organic-chemistry.org
Formation of Polycyclic and Bridged Systems
The construction of polycyclic and bridged systems involves the creation of molecules with multiple rings, where bridged systems are characterized by two "bridgehead" atoms connected by at least three independent paths of atoms. masterorganicchemistry.com The synthesis of such complex three-dimensional structures from this compound would necessarily be a multi-step process, leveraging the molecule as a foundational building block.
The aforementioned synthesis of 3-amino-6-bromo-isothiazolo[4,3-b]pyridine is a direct example of forming a fused polycyclic system, where the isothiazole ring is fused to the initial pyridine ring. nih.gov More complex systems, including bridged bicycles, often require tailored cycloaddition strategies. researchgate.netbeilstein-journals.org For instance, a hypothetical route could involve a cross-coupling reaction (e.g., Suzuki or Stille coupling) at the bromine position to attach a diene-containing moiety. A subsequent intramolecular Diels-Alder reaction could then, in principle, generate a complex bridged bicyclic framework. The feasibility of such a sequence would depend heavily on the stability of the intermediates and the compatibility of the functional groups. nih.gov
The development of modular, three-component reactions catalyzed by transition metals like Rhodium(III) has emerged as a powerful method for the 1,2-carboamidation of bridged bicyclic alkenes, demonstrating a modern approach to elaborating these complex scaffolds. nih.gov While not starting from this compound, these methods illustrate the types of advanced strategies that could be adapted to incorporate such a heterocyclic fragment into a bridged system.
Functional Group Interconversions of the Carboxamide Moiety
The carboxamide group is a robust functional group, yet it can be induced to undergo several important transformations, including hydrolysis, modification, and reduction, providing access to other key functional groups like carboxylic acids and amines.
Hydrolysis and Amide Bond Modifications
The conversion of the carboxamide group of this compound to its corresponding carboxylic acid, 3-bromopicolinic acid, can be achieved through hydrolysis. This reaction typically requires forcing conditions, such as heating in the presence of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), to overcome the high stability of the amide bond.
Conversely, modifications involving the formation of the amide bond are also synthetically relevant. For example, the related compound 3-amino-5-bromopicolinamide can be synthesized from 3-amino-5-bromopicolinic acid using peptide coupling agents like HATU in the presence of an amine source such as ammonium (B1175870) hydroxide (B78521). oapi.intgoogleapis.com This demonstrates the interconversion between the carboxylic acid and the primary amide. Another significant modification is the Hofmann degradation, which converts the primary amide into a primary amine with the loss of the carbonyl carbon. google.com This reaction, discussed in the next section, represents a key amide bond modification that alters the carbon skeleton.
Reduction and Oxidation State Alterations
The carboxamide group can undergo changes in its oxidation state, primarily through reduction. The complete reduction of the primary amide in this compound to a primary amine, yielding (3-bromopyridin-2-yl)methanamine, can be accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄).
A notable transformation that alters the functional group is the Hofmann degradation. A Chinese patent describes this method for converting brominated picolinamides into the corresponding aminopyridines. google.com In this reaction, a compound like 3-bromo-2-pyridine carboxamide (an isomer of the title compound) is treated with a sodium hypobromite (B1234621) solution, which is prepared from sodium hydroxide and bromine. google.com This process transforms the -CONH₂ group into an -NH₂ group, effectively yielding 3-bromo-2-aminopyridine. This conversion is a valuable synthetic tool in the preparation of aminobromopyridines, which are important intermediates in medicinal chemistry. google.com
Oxidation of the carboxamide moiety is generally not a feasible reaction, as the carbonyl carbon is already in a high oxidation state (+3). Furthermore, the pyridine ring itself is relatively resistant to oxidation compared to a benzene (B151609) ring. chemicalbook.com Therefore, transformations of this compound typically focus on reactions at the bromine atom or reductions and modifications of the amide group.
Data Tables
Table 1: Summary of Selected Reactions for this compound and Related Compounds
| Reaction Type | Starting Material | Reagents & Conditions | Product | Reference |
| Amide Formation | 3-Amino-5-bromopicolinic acid | HATU, DIPEA, NH₄OH, DMF | 3-Amino-5-bromopicolinamide | oapi.int, googleapis.com |
| Hofmann Degradation | Bromo-picolinamide (isomer) | NaOH, Br₂, H₂O; Heat (50-80°C) | Amino-bromo-pyridine | google.com |
| Intramolecular Cyclization (Attempt) | This compound | (Implicitly, conditions for benzoxazin-4-one synthesis) | Decomposition of imide/cyclized products | mdpi.com |
| Oxidative Ring Closure | 3-Amino-5-bromopyridine-2-carbothioamide | H₂O₂, Methanol | 3-Amino-6-bromo-isothiazolo[4,3-b]pyridine | nih.gov |
| Reduction (General) | This compound | LiAlH₄ | (3-Bromopyridin-2-yl)methanamine | (General Knowledge) |
| Hydrolysis (General) | This compound | H₃O⁺ or OH⁻, Heat | 3-Bromopicolinic acid | (General Knowledge) |
Rational Design and Synthesis of 3 Bromopicolinamide Derivatives and Analogs
Systematic Exploration of Substituent Effects on the Pyridine (B92270) Ring
The pyridine ring of 3-bromopicolinamide serves as a primary platform for structural modification to modulate electronic properties, steric hindrance, and biological activity. The bromine atom at the 3-position is not only a key pharmacophore in some contexts but also a versatile synthetic handle for introducing a wide array of substituents via cross-coupling reactions.
Research into related picolinamide (B142947) and pyridine-3-carboxamide (B1143946) systems provides a strong basis for understanding these effects. For instance, in the development of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors, optimization of substituents on the picolinamide core was critical. nih.gov A study on pyridine-3-carboxamide analogs designed to combat bacterial wilt in tomatoes revealed that the position and nature of substituents on the aromatic rings were paramount to their biological efficacy. nih.gov Specifically, a chloro group at the para position of a connected ring and a hydroxyl group at the ortho position of another were found to be exceptionally effective. nih.gov
The direct modification of the pyridine ring is often challenging due to its electron-deficient nature. researchgate.net However, strategies have been developed to overcome this. One approach involves the activation of the ring via N-oxidation. For example, the direct fluorination of a pyridine N-oxide was achieved to produce a meta-fluorinated pyridine, demonstrating a novel pathway for introducing substituents at positions that are typically difficult to access. researchgate.net Specifically, the fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide yielded 3-fluoro-4-nitropyridine (B80604) N-oxide, which could then be converted to 3-fluoro-4-aminopyridine. researchgate.net This highlights how the existing bromo-substituent can influence and direct subsequent reactions for creating diverse analogs.
The following table summarizes findings from related pyridine carboxamide structures, illustrating the impact of various substituents on biological or chemical properties.
| Parent Scaffold | Substituent & Position | Observed Effect | Reference |
|---|---|---|---|
| Picolinamide | Various at C6 | Modulation of 11β-HSD1 inhibitory activity | nih.gov |
| Pyridine-3-carboxamide | Chloro (para) & Hydroxyl (ortho) on appended rings | Enhanced activity against Ralstonia solanacearum | nih.gov |
| 3-Bromo-4-nitropyridine N-oxide | Fluoro at C3 (replacing Bromo) | Successful synthesis of a meta-fluorinated pyridine | researchgate.net |
Modifications of the Amide Nitrogen and Carbonyl Moiety
The amide functional group (-CONH₂) is a cornerstone of picolinamide chemistry, offering opportunities for modification at both the nitrogen atom and the carbonyl carbon. libretexts.orgspectroscopyonline.com Amides are generally classified as primary, secondary, or tertiary based on the number of carbon atoms attached to the amide nitrogen. spectroscopyonline.com Modifying the primary amide of this compound to secondary or tertiary amides (N-substituted derivatives) significantly alters the molecule's hydrogen bonding capacity, polarity, and steric profile.
The reactivity of the amide group is heavily influenced by resonance between the nitrogen lone pair and the carbonyl π-system. spectroscopyonline.comcognitoedu.org This delocalization reduces the electron density on the nitrogen, making amides much weaker bases than amines. cognitoedu.org Introducing heteroatoms directly onto the amide nitrogen, creating so-called anomeric amides, further perturbs this electronic structure. mdpi.com For instance, N-alkoxy-N-chloroamides exhibit significant pyramidalization at the nitrogen atom, deviating from the typical sp² hybridization and reducing resonance stabilization. mdpi.com Such modifications can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
Reactions targeting the carbonyl group itself are also a key strategy. The carbonyl carbon can be attacked by nucleophiles, leading to a tetrahedral intermediate. msu.edu While stable amides are generally less reactive than ketones or aldehydes, strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide to an amine. cognitoedu.orgmsu.edu This transformation of the picolinamide to the corresponding aminomethylpyridine derivative opens up an entirely new chemical space for derivatization.
Synthesis of Conjugated and Polymeric Picolinamide Scaffolds
The incorporation of the this compound scaffold into larger conjugated systems and polymers is an area of growing interest for materials science applications. The bromo-substituent on the pyridine ring is an ideal functional group for participating in transition-metal-catalyzed cross-coupling reactions, which are fundamental to modern polymer synthesis.
A powerful method for creating such materials is stepwise polymerization, particularly using Sonogashira cross-coupling. mdpi.comnih.gov This technique allows for the precise, layer-by-layer construction of poly(arylene ethynylene)-conjugated polymer films. mdpi.comnih.gov In this context, a bifunctionalized this compound derivative could serve as a monomer, reacting sequentially with other monomers to build a polymer with a well-defined molecular structure and length. The resulting conjugated polymers often exhibit unique electronic and optical properties, with potential applications as fluorescent chemosensors. mdpi.comnih.gov
Furthermore, direct synthesis methods can produce π-conjugated polymers that retain bromoaryl groups in their side chains. rsc.org A chemoselective intramolecular catalyst transfer system utilizing Migita–Kosugi–Stille coupling polycondensation has been shown to be effective for this purpose. rsc.org This approach would allow for the synthesis of a polymer with pendant this compound units, which could then be further functionalized in a post-polymerization modification step, adding another layer of complexity and functionality to the final material.
Strategies for Library Synthesis and Structural Diversity Generation
To efficiently explore the chemical space around the this compound core, modern synthetic strategies focus on the creation of compound libraries. openaccessjournals.com These libraries, containing a large number of structurally related compounds, are essential for screening and identifying molecules with desired properties. openaccessjournals.com Two primary strategies dominate this field: combinatorial chemistry and diversity-oriented synthesis (DOS).
Combinatorial chemistry involves the rapid, systematic synthesis of a large number of compounds, often through parallel synthesis or split-and-pool methodologies. researchgate.netscielo.br For this compound, a combinatorial approach might involve reacting the core molecule with a large set of different boronic acids (via Suzuki coupling at the 3-position) and a separate large set of amines (to form secondary amides at the carboxamide position). This creates a grid-like library where every possible combination of the building blocks is synthesized.
Diversity-Oriented Synthesis (DOS) aims to create libraries with greater structural and skeletal diversity, not just variations in peripheral substituents. nih.govtargetmol.com A DOS strategy starting with this compound might involve a series of branching reaction pathways. For example, one portion of the initial material could undergo a cross-coupling reaction, another could have the amide reduced to an amine, and a third could undergo a ring-forming reaction involving both the bromo and amide functionalities. Each of these new scaffolds would then be further diversified, leading to a library of compounds that are more varied in their core structures and three-dimensional shapes. nih.gov These approaches accelerate the discovery of novel compounds for various applications, from drug discovery to materials science. openaccessjournals.com
Advanced Analytical and Spectroscopic Characterization Methodologies for 3 Bromopicolinamide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 3-Bromopicolinamide. weebly.comwiley.combbhegdecollege.com By providing detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR), NMR allows for the unambiguous determination of the molecule's connectivity and stereochemistry. ipb.pt
In the ¹H NMR spectrum of this compound, the protons on the picolinamide (B142947) ring exhibit characteristic chemical shifts and coupling patterns. The aromatic protons typically appear in the downfield region of the spectrum due to the deshielding effect of the aromatic ring current. The specific positions of these signals and their splitting patterns (e.g., doublets, triplets) are dictated by their proximity to the bromine atom and the amide group, as well as their coupling with neighboring protons.
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to further refine the structural assignment. ipb.pt COSY experiments establish proton-proton correlations, identifying which protons are coupled to each other. HSQC and HMBC experiments reveal one-bond and multiple-bond correlations between protons and carbons, respectively, providing a complete and unambiguous picture of the molecular framework. ipb.pt
Table 1: Representative NMR Data for this compound (Solvent: CDCl₃)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|---|
| ¹H | 8.50 | d | 4.5 | H-6 |
| ¹H | 8.05 | dd | 7.8, 1.5 | H-4 |
| ¹H | 7.40 | dd | 7.8, 4.5 | H-5 |
| ¹H | 7.8 (br s) | br s | - | -NH₂ |
| ¹³C | 165.0 | - | - | C=O |
| ¹³C | 150.2 | - | - | C-2 |
| ¹³C | 148.5 | - | - | C-6 |
| ¹³C | 140.1 | - | - | C-4 |
| ¹³C | 127.8 | - | - | C-5 |
| ¹³C | 121.5 | - | - | C-3 |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and experimental conditions.
Mass Spectrometry (MS) Techniques for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and investigating the fragmentation patterns of this compound. neu.edu.truomustansiriyah.edu.iq This technique involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). uomustansiriyah.edu.iq
Electron Impact (EI) ionization is a common method used for volatile compounds like this compound. In an EI-MS experiment, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The molecular ion peak in the mass spectrum corresponds to the molecular weight of the compound. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2) with approximately a 1:1 intensity ratio. uomustansiriyah.edu.iq This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.
The fragmentation pattern provides valuable structural information. wikipedia.org The fragmentation of this compound under EI conditions typically involves the loss of the amide group (-CONH₂) or the bromine atom, leading to characteristic fragment ions. Analyzing these fragments helps to confirm the connectivity of the molecule. libretexts.org
High-Resolution Mass Spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the elemental composition of this compound with high accuracy.
Table 2: Expected Mass Spectrometry Data for this compound
| Ion | m/z (relative to ⁷⁹Br) | m/z (relative to ⁸¹Br) | Identity |
|---|---|---|---|
| [M]⁺ | 200 | 202 | Molecular Ion |
| [M-NH₂]⁺ | 184 | 186 | Loss of aminyl radical |
| [M-CONH₂]⁺ | 156 | 158 | Loss of carboxamide radical |
| [M-Br]⁺ | 121 | - | Loss of bromine radical |
| [C₅H₃NCO]⁺ | 105 | - | Pyridylcarbonyl cation |
Note: The relative intensities of the fragment ions can vary depending on the MS instrument and experimental conditions.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in this compound. nih.gov Both methods probe the vibrational modes of the molecule, but they are governed by different selection rules. IR spectroscopy measures the absorption of infrared radiation by molecular vibrations that cause a change in the dipole moment, while Raman spectroscopy measures the inelastic scattering of light from molecular vibrations that cause a change in the polarizability of the molecule.
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. utdallas.eduspecac.com Key absorptions include:
N-H stretching: The amide N-H bonds will show one or two bands (for a primary amide) in the region of 3100-3500 cm⁻¹. utdallas.edu The presence of two bands is due to symmetric and asymmetric stretching modes.
C=O stretching: The carbonyl group of the amide will produce a strong, sharp absorption band around 1650-1680 cm⁻¹. libretexts.org
C-N stretching: The amide C-N stretching vibration typically appears in the range of 1400-1430 cm⁻¹.
Aromatic C-H stretching: These vibrations are observed just above 3000 cm⁻¹. vscht.cz
Aromatic C=C and C=N stretching: These appear in the 1400-1600 cm⁻¹ region. vscht.cz
C-Br stretching: The carbon-bromine bond will have a characteristic absorption in the lower frequency "fingerprint" region of the spectrum, typically between 500 and 600 cm⁻¹.
Raman spectroscopy provides complementary information. edinst.com While the polar C=O and N-H bonds give strong IR signals, the less polar aromatic ring vibrations and the C-Br bond may produce more intense signals in the Raman spectrum. A comprehensive vibrational analysis often involves comparing both IR and Raman spectra to get a complete picture of the molecular vibrations. nepjol.info
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Shift (cm⁻¹) |
|---|---|---|---|
| Amide (-CONH₂) | N-H Stretch (asymmetric & symmetric) | 3350, 3180 (strong, broad) | Weak |
| Amide (-CONH₂) | C=O Stretch | 1670 (strong, sharp) | Moderate |
| Amide (-CONH₂) | N-H Bend | 1610 (moderate) | Weak |
| Aromatic Ring | C-H Stretch | >3000 | Moderate |
| Aromatic Ring | C=C/C=N Stretch | 1580, 1470, 1420 (moderate) | Strong |
X-ray Crystallography for Definitive Solid-State Structural Determination
X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. wikipedia.orgnih.gov For this compound, this method can provide definitive information about its molecular geometry, including bond lengths, bond angles, and torsional angles. libretexts.org The technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. nih.gov
The crystal structure of this compound would reveal the planarity of the pyridine (B92270) ring and the orientation of the amide group relative to the ring. It would also provide precise measurements of the C-Br, C-N, C=O, and other bond lengths, which can be compared with theoretical values. Furthermore, X-ray crystallography elucidates the intermolecular interactions in the crystal lattice, such as hydrogen bonding between the amide groups of adjacent molecules and other non-covalent interactions. This information is crucial for understanding the physical properties of the solid material.
A search of the Cambridge Structural Database (CSD) may reveal if the crystal structure of this compound or a closely related derivative has been previously determined. figshare.com
Chromatographic Methods for Separation, Isolation, and Purity Assessment
Chromatographic techniques are essential for the separation, isolation, and purity assessment of this compound. nih.govquora.com
High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for determining the purity of a sample. sepscience.commeasurlabs.com A reversed-phase HPLC method, typically using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, can effectively separate this compound from its impurities. chromatographyonline.com A UV detector is commonly used for detection, as the aromatic ring of the compound absorbs UV light. The purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram. chromatographyonline.com
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. eurl-pesticides.eutechnologynetworks.comyoutube.com For GC-MS analysis, this compound must be sufficiently volatile and thermally stable. The gas chromatogram provides information on the retention time of the compound, which is characteristic under specific conditions, while the mass spectrometer provides the mass spectrum of the eluting compound, confirming its identity. innovatechlabs.com This method is particularly useful for identifying and quantifying volatile impurities.
Flash Chromatography is a preparative technique used for the purification of larger quantities of this compound. chemistryviews.orgreachdevices.com It is a form of column chromatography that uses a positive pressure to force the mobile phase through the stationary phase (typically silica (B1680970) gel), resulting in a faster and more efficient separation compared to traditional gravity-fed column chromatography. The choice of eluent (solvent system) is critical for achieving good separation and is often determined by preliminary analysis using thin-layer chromatography (TLC). reachdevices.com
Table 4: Chromatographic Methods for this compound
| Technique | Stationary Phase | Typical Mobile Phase | Purpose |
|---|---|---|---|
| HPLC | C18 (Reversed-Phase) | Water/Acetonitrile or Water/Methanol gradient | Purity assessment, quantification |
| GC-MS | Capillary column (e.g., DB-5ms) | Inert gas (e.g., Helium) | Identification and quantification of volatile components |
Computational and Theoretical Investigations of 3 Bromopicolinamide
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Conformation
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-Bromopicolinamide, which arise from its electronic structure. researchgate.net Methods like Density Functional Theory (DFT) are employed to model the molecule's geometry and electronic properties with high accuracy. bohrium.comacs.org
Electronic Structure: The electronic structure of a molecule dictates its physical and chemical properties. For this compound, DFT calculations can elucidate the distribution of electron density, the nature of its chemical bonds, and the energies of its molecular orbitals. bohrium.comacs.org Natural Bond Orbital (NBO) analysis is a powerful tool used to translate the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, corresponding to the Lewis structure of the molecule. data.govsemanticscholar.org This analysis can reveal important details about hyperconjugative interactions and charge transfer within the molecule. bohrium.comacs.org
For instance, in a related compound, N-(4-hydroxyphenyl)picolinamide, NBO analysis was used to understand intermolecular charge transfer. bohrium.com For this compound, such an analysis would likely show significant polarization due to the electronegative bromine, nitrogen, and oxygen atoms, influencing the molecule's reactivity and interaction with other molecules.
Reactivity: The reactivity of this compound can be predicted by examining its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap generally implies higher reactivity. researchgate.net The electrophilicity index, calculated from HOMO and LUMO energies, can also quantify the molecule's biological activity. bohrium.com
| Parameter | Calculated Value | Method |
|---|---|---|
| HOMO Energy | -6.5 eV (Illustrative) | DFT/B3LYP/6-311++G(d,p) |
| LUMO Energy | -1.5 eV (Illustrative) | DFT/B3LYP/6-311++G(d,p) |
| HOMO-LUMO Gap (ΔE) | 5.0 eV (Illustrative) | DFT/B3LYP/6-311++G(d,p) |
| Dipole Moment | 3.5 D (Illustrative) | DFT/B3LYP/6-311++G(d,p) |
Conformation: The three-dimensional shape, or conformation, of this compound is critical for its biological activity, as it determines how the molecule can fit into the binding site of a biological target. Conformational analysis involves studying the energetics of different spatial arrangements (rotamers) that arise from rotation around single bonds. tandfonline.com Quantum chemical calculations can map the potential energy surface (PES) of the molecule, identifying the most stable (lowest energy) conformations. uc.pt Studies on picolinamide itself have shown that it exists in a single, planar conformation in cryogenic matrixes, a finding supported by DFT calculations. data.govacs.org For this compound, the bulky bromine atom would introduce steric constraints that influence the preferred orientation of the picolinamide group relative to the pyridine (B92270) ring.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations are excellent for static structures, Molecular Dynamics (MD) simulations provide a view of the molecule's behavior over time, capturing its flexibility and interactions with its environment. iochem-bd.org
Conformational Analysis: MD simulations model the movements of atoms in a molecule over time by solving Newton's equations of motion. iochem-bd.org This allows for a more extensive exploration of the conformational landscape than static calculations alone. By simulating this compound in a solvent (like water), one can observe the different conformations the molecule adopts and the transitions between them. iochem-bd.org This is crucial for understanding how the molecule might adapt its shape upon binding to a receptor. The results of an MD simulation can be analyzed to determine the probability of finding the molecule in various conformational states. iochem-bd.org
Intermolecular Interactions: MD simulations are particularly powerful for studying how this compound interacts with other molecules, such as water, ions, or a biological macromolecule like a protein. These interactions, which include hydrogen bonds, halogen bonds, and van der Waals forces, are the basis of molecular recognition. The simulation can provide detailed information on the strength and lifetime of these interactions. For example, the bromine atom in this compound could participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important in drug design.
| Interacting Pair | Interaction Type | Calculated Interaction Energy (kcal/mol) | Method |
|---|---|---|---|
| Bromobenzene•••Water | Hydrogen/Halogen Bond | -3.5 (Illustrative) | SAPT/DFT |
| Pyridine•••Water | Hydrogen Bond | -4.0 (Illustrative) | SAPT/DFT |
| Bromobenzene•••Benzene (B151609) | π-stacking/Halogen-π | -2.8 (Illustrative) | SAPT/DFT |
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry provides indispensable tools for mapping out the pathways of chemical reactions, identifying transient intermediates, and calculating the energy barriers that control reaction rates.
For this compound, this could involve studying its synthesis, degradation, or metabolic pathways. For example, a study involving the synthesis of benzoxazin-4-ones noted that reactions with this compound led to decomposition. Computational methods could be used to elucidate the mechanism of this decomposition.
The process involves locating the transition state (TS) for a given reaction step. The TS is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. Methods like nudged elastic band (NEB) or synchronous transit-guided quasi-Newton (STQN) are used to find these transition states. Once a transition state is found, Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that the TS correctly connects the reactants and products.
Theoretical Structure-Activity Relationship (SAR) Studies Based on Molecular Descriptors and Binding Models
Structure-Activity Relationship (SAR) studies aim to correlate a molecule's chemical structure with its biological activity. Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to build mathematical models for this correlation.
Molecular Descriptors: To build a QSAR model, the chemical structure is converted into a set of numerical values called molecular descriptors. These can be classified into several categories:
1D descriptors: Atom counts, molecular weight.
2D descriptors: Connectivity indices, topological polar surface area (TPSA).
3D descriptors: Molecular shape, volume, and surface area.
For this compound, relevant descriptors would include its molecular weight, logP (a measure of hydrophobicity), TPSA, number of rotatable bonds, and descriptors related to its hydrogen bonding and halogen bonding capacity.
| Descriptor | Description | Relevance to this compound |
|---|---|---|
| Molecular Weight (MW) | The mass of the molecule. | Influences diffusion and bioavailability. |
| logP | The logarithm of the octanol-water partition coefficient; a measure of lipophilicity. | Crucial for membrane permeability and reaching the target site. |
| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens. | Predicts drug transport properties such as intestinal absorption and blood-brain barrier penetration. |
| Number of Rotatable Bonds | The count of bonds that allow free rotation, indicating molecular flexibility. | Affects conformational adaptability and binding entropy. |
| Hydrogen Bond Donors/Acceptors | The number of atoms that can donate or accept a hydrogen bond. | Key for specific interactions with biological targets. |
Binding Models: Once a set of descriptors is calculated for a series of compounds (e.g., derivatives of this compound) with known biological activities, a mathematical model can be developed using techniques like multiple linear regression (MLR) or partial least squares (PLS). This model can then be used to predict the activity of new, unsynthesized compounds.
Furthermore, molecular docking, a structure-based method, can be used to model the interaction of this compound with a specific protein target. bohrium.com This involves placing the ligand (this compound) into the binding site of the protein and scoring the different poses to predict the most favorable binding mode. Quantum chemical calculations and molecular docking studies on new isoxazoline (B3343090) cyclopropyl-picolinamide derivatives suggested that the cyclopropyl-picolinamide fragment was crucial for their biological activity. Similar studies on this compound could identify the key interactions responsible for its activity and guide the design of more potent analogues.
Applications of 3 Bromopicolinamide As a Versatile Synthetic Building Block
Precursor in the Synthesis of Complex Organic Molecules
The construction of complex organic molecules is a cornerstone of modern chemistry, with applications ranging from pharmaceuticals to materials science. openstax.orgopenaccessjournals.com 3-Bromopicolinamide has been identified as a valuable starting material in the multi-step synthesis of larger, more intricate molecules. googleapis.comgoogleapis.com Its structure allows for strategic, sequential reactions to build molecular complexity. A common strategy involves using the bromine atom as a handle for carbon-carbon or carbon-heteroatom bond formation, effectively extending the molecular framework.
The synthesis of complex molecules often relies on a building-block approach, where pre-functionalized fragments are assembled iteratively. nih.gov In this context, this compound serves as a robust building block. For instance, it can undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig amination, to connect with other molecular fragments. nih.govorganic-chemistry.org These reactions are fundamental in medicinal chemistry for creating libraries of compounds for drug discovery. nih.gov The resulting complex molecules, which incorporate the picolinamide (B142947) scaffold, are often investigated for their potential biological activities, including as inhibitors of enzymes like NF-κB inducing kinase (NIK), which is relevant in inflammatory and autoimmune disorders. google.com
| Precursor Compound | Reaction Type | Resulting Complex Molecule Class | Reference(s) |
| This compound | Cross-coupling reactions | Substituted picolinamides | googleapis.comgoogleapis.com |
| This compound | Palladium-catalyzed amination | N-Aryl picolinamides | nih.gov |
| This compound | Suzuki coupling | Aryl-substituted picolinamides | google.com |
Role in the Construction of Diverse Heterocyclic Systems
Heterocyclic compounds, particularly those containing nitrogen, are ubiquitous in bioactive molecules and functional materials. ias.ac.inrsc.org this compound is a key player in the synthesis of various fused and polycyclic heterocyclic systems.
Pyrido-fused heterocycles, which feature a pyridine (B92270) ring fused to another heterocyclic ring, are of significant interest due to their diverse biological activities. ias.ac.inacademie-sciences.frscirp.org this compound is an excellent substrate for constructing these scaffolds. One notable application is in the synthesis of pyrido[1,2-a]pyrazine-3,6-diones. rsc.org This transformation can be achieved through a tandem palladium-catalyzed process involving an initial Buchwald-Hartwig amination followed by an intramolecular C-H bond functionalization, providing a direct route to these complex bicyclic structures. rsc.org
Microwave-assisted organic synthesis has also provided a rapid and efficient catalyst-free method for creating pyrido-fused systems. rsc.org For example, the annulation of various heterocycles with 3-formylchromones under microwave irradiation leads to the formation of pyrido-fused quinazolinones and pyrido[1,2-a]benzimidazoles. rsc.org While not a direct use of this compound, this highlights the importance of the pyridine core, which can be derived from precursors like this compound, in accessing such scaffolds. The synthesis of pyrido[2,3-d]pyrimidines, another class of biologically active compounds, often involves the condensation of 6-aminouracil (B15529) derivatives with various aldehydes and active methylene (B1212753) compounds, demonstrating a different synthetic strategy for related structures. scirp.org
| Starting Material(s) | Reaction Type | Resulting Fused Heterocycle | Reference(s) |
| Ugi adduct from this compound derivative | Pd-catalyzed tandem C-N/C-C coupling | Pyrido[1,2-a]pyrazine-3,6-dione | rsc.org |
| 6-Amino-1,3-dimethyluracil, arylaldehydes, malononitrile | One-pot, three-component condensation | Pyrido[2,3-d]pyrimidine | scirp.org |
| Quinazolinones, 3-formylchromones | Microwave-assisted [3+3] annulation | Pyrido[2,1-b]quinazolin-11-one | rsc.org |
Beyond simple fused systems, this compound can be a starting point for more complex nitrogen-containing polycyclic aromatic hydrocarbons (N-PAHs) and related structures. nih.govmdpi.com These compounds are studied for their unique electronic properties and potential applications in materials science and as complex scaffolds in medicinal chemistry. ehime-u.ac.jpnih.gov
The synthesis of these polycyclic systems often involves multi-step sequences where the picolinamide unit is incorporated early on. nih.gov For example, a tandem strategy involving a benzannulation followed by a ring-closing metathesis can be used to construct benzofused nitrogen heterocycles. nih.gov The initial aniline (B41778) derivatives required for such sequences can be synthesized using amination reactions on bromo-aromatic precursors. organic-chemistry.orgnih.gov The reactivity of the bromine atom in this compound allows for its integration into larger ring systems through intramolecular cyclization reactions, forming stable polycyclic structures that are otherwise difficult to access. ehime-u.ac.jp Research has shown that such nitrogen-embedded polycyclic compounds can exhibit unique properties like strong antiaromaticity while maintaining stability. ehime-u.ac.jp
Synthesis of Pyrido-Fused Heterocycles
Development of Chemical Probes and Functionalized Tags
Chemical probes are small molecules used to study and manipulate biological systems, making them essential tools in chemical biology and drug discovery. nih.govpromega.de this compound serves as a valuable precursor for creating specialized probes, particularly for imaging and for incorporating specific functionalities like fluorine.
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that requires specific molecular probes labeled with a positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F). This compound is an ideal precursor for the synthesis of ¹⁸F-labeled picolinamide-based PET probes. nih.gov The synthesis involves a direct nucleophilic radiofluorination reaction where the bromine atom is displaced by ¹⁸F-fluoride. nih.gov
This strategy has been successfully employed to develop PET probes for imaging malignant melanoma. nih.gov Researchers prepared a series of ¹⁸F-picolinamide probes by radiofluorinating the corresponding bromopicolinamide precursors. These probes demonstrated excellent tumor imaging contrast in preclinical models. nih.gov Notably, the probe designated as ¹⁸F-2 showed high tumor uptake and good in vivo stability, making it a promising candidate for clinical translation. nih.gov This direct labeling approach is highly efficient, often requiring shorter synthesis times compared to multi-step labeling methods. nih.gov
| Precursor | Radioisotope | Labeled Probe | Application | Reference(s) |
| Bromopicolinamide derivative | ¹⁸F | ¹⁸F-labeled picolinamide (e.g., ¹⁸F-2) | PET imaging of malignant melanoma | nih.gov |
The introduction of fluorine into organic molecules can significantly alter their properties, including metabolic stability, lipophilicity, and binding affinity, making fluorination a key strategy in drug design. mdpi.comresearchgate.netrsc.org this compound provides a convenient entry point for the synthesis of fluorinated picolinamide scaffolds.
The most direct method is the nucleophilic substitution of the bromine atom with a fluoride (B91410) ion, a reaction known as the Halex (halogen exchange) reaction. This is the same principle used in radiofluorination but applied to the synthesis of stable, non-radioactive fluorinated compounds. nih.gov The strong electron-withdrawing nature of the pyridine ring and the carboxamide group facilitates this nucleophilic aromatic substitution. core.ac.uk The resulting fluorinated picolinamides can then be used as building blocks themselves or as final drug candidates, combining the structural features of the picolinamide core with the beneficial properties imparted by fluorine. mdpi.com
Strategies for Radiolabeling and Imaging Probe Synthesis
Synthesis of Ligands for Metal Complexation and Catalysis
This compound is a valuable heterocyclic building block for the synthesis of bespoke ligands tailored for metal complexation and catalysis. The strategic placement of the bromine atom at the 3-position of the pyridine ring, combined with the inherent N,O-chelating capability of the picolinamide functional group, offers a versatile platform for creating complex molecular architectures. The reactivity of the C-Br bond allows for its substitution and the introduction of various donor groups through well-established cross-coupling reactions, transforming the simple starting material into multidentate ligands.
The picolinamide moiety itself is a classic bidentate ligand, coordinating to a metal center through the pyridine nitrogen and the amide oxygen atom. The introduction of additional functional groups via the bromo-substituent enables the synthesis of ligands with higher denticity and finely tuned steric and electronic properties. This adaptability is crucial for developing catalysts with high activity, selectivity, and stability.
A primary application of this compound in ligand synthesis involves palladium-catalyzed cross-coupling reactions. Methodologies developed for other halopyridines, such as 3-bromopyridine (B30812) and 3-halo-2-aminopyridines, are directly applicable. chemrxiv.orgnih.gov For instance, Suzuki-Miyaura coupling can be employed to introduce aryl or heteroaryl substituents at the 3-position. chemrxiv.org This creates a new C-C bond and can result in ligands where the new substituent contains additional donor atoms, leading to tridentate or even tetradentate ligand systems.
Similarly, Buchwald-Hartwig amination reactions can be used to install primary or secondary amines at the 3-position. nih.gov This C-N bond formation is a powerful tool for creating ligands with N,N,O or N,N,N,O donor sets, depending on the nature of the amine coupled. The resulting aminopicolinamide structures are particularly interesting for mimicking the coordination environment of metal centers in various enzymes and for developing catalysts for a range of organic transformations. The choice of phosphine (B1218219) ligands, such as RuPhos and BrettPhos, has been shown to be critical for achieving high efficiency in the C,N cross-coupling of related 3-halopyridine substrates. nih.gov
The resulting substituted picolinamide derivatives are capable of forming stable complexes with a wide array of transition metals, including but not limited to palladium, copper, nickel, ruthenium, and cobalt. The specific properties of the resulting metal complex, and therefore its catalytic potential, are dictated by the nature of the substituent introduced at the 3-position. For example, ligands derived from bromopicolinamides have been investigated as components of catalysts for reactions like enantioselective conjugate hydrosilylation. researchgate.net
The table below outlines the potential of this compound as a precursor for various ligand types through common synthetic transformations and their prospective applications in catalysis.
| Starting Material | Reaction Type | Potential Ligand Structure Example | Potential Metal for Complexation | Potential Catalytic Application |
| This compound | Suzuki-Miyaura Coupling | 3-(2-pyridyl)picolinamide | Ru, Fe, Co | Oxidation/Reduction Catalysis |
| This compound | Buchwald-Hartwig Amination | 3-(Anilino)picolinamide | Pd, Ni, Cu | Cross-Coupling Reactions |
| This compound | Sonogashira Coupling | 3-(Phenylethynyl)picolinamide | Pd, Cu, Au | Alkyne Transformations |
| This compound | Heck Coupling | 3-(Vinyl)picolinamide | Pd, Rh | Hydrogenation, Hydroformylation |
| This compound | Stille Coupling | 3-(Thienyl)picolinamide | Pd, Ni | Polymerization |
Principles of Green Chemistry Applied to 3 Bromopicolinamide Chemistry
Optimization for High Atom Economy and Reaction Efficiency
Atom economy, a concept developed by Barry Trost, is a core metric in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. skpharmteco.comchemistry-teaching-resources.com Unlike reaction yield, which measures the percentage of product obtained against the theoretical maximum, atom economy considers the waste generated in the form of byproducts. chemistry-teaching-resources.com A high atom economy signifies that most of the reactants' mass is converted into the useful product, minimizing waste. savemyexams.com
A documented synthesis of 3-Bromopicolinamide involves the reaction of 3-amino-5-bromopicolinic acid with ammonium (B1175870) hydroxide (B78521), facilitated by the coupling agent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and the base DIPEA (N,N-Diisopropylethylamine) in a DMF (Dimethylformamide) solvent. google.com
The atom economy for this transformation can be calculated using the formula:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 skpharmteco.com
While this reaction may achieve a high chemical yield, the use of stoichiometric amounts of heavy coupling agents and bases significantly lowers the atom economy. The atoms from HATU and DIPEA are not incorporated into the this compound product and instead form byproducts that must be separated and managed as waste.
| Reactant/Product | Chemical Formula | Molecular Weight (g/mol) | Role |
|---|---|---|---|
| 3-amino-5-bromopicolinic acid | C₆H₅BrN₂O₂ | 217.02 | Starting Material |
| Ammonium hydroxide | NH₄OH | 35.04 | Amine Source |
| HATU | C₁₀H₁₅F₆N₆OP | 380.23 | Coupling Agent (Reactant) |
| DIPEA | C₈H₁₉N | 129.24 | Base (Reactant) |
| This compound | C₆H₆BrN₃O | 216.04 | Desired Product |
Atom Economy Calculation:
% Atom Economy = [216.04 / (217.02 + 35.04 + 380.23 + 129.24)] x 100 = 28.01%
This calculation demonstrates that even with a 100% yield, over 70% of the reactant mass becomes waste. Therefore, a key goal in green chemistry is to develop catalytic rather than stoichiometric approaches to improve atom economy. chemistry-teaching-resources.com
Development of Solvent-Free and Environmentally Benign Reaction Systems
The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component in a reaction and contribute significantly to waste and environmental impact. paperpublications.org Many traditional solvents, such as DMF used in the synthesis of this compound, are classified as hazardous and are under increasing regulatory scrutiny. google.combachem.com
Solvent-Free Approaches: One of the most effective green strategies is to eliminate the solvent entirely. rsc.org
Mechanochemistry: This technique uses mechanical force, typically through ball milling, to initiate chemical reactions in a solvent-free environment. walisongo.ac.id It reduces waste, often shortens reaction times, and can enable reactions that are difficult in solution. walisongo.ac.idbeilstein-journals.org While not yet specifically documented for this compound, the mechanochemical synthesis of other amides and nitrogen heterocycles is well-established, suggesting its potential applicability. rsc.orgmdpi.com
Solid-State Synthesis: Some amidation reactions can be performed by heating a triturated mixture of a carboxylic acid and urea (B33335) with a catalyst like boric acid, without any solvent. semanticscholar.org This method is rapid, efficient, and aligns well with green chemistry principles. semanticscholar.org
Environmentally Benign Solvents: When a solvent is necessary, replacing hazardous ones with greener alternatives is crucial.
Water: As a non-toxic, non-flammable, and abundant solvent, water is an excellent choice for many reactions. nih.gov
Bio-Based Solvents: Solvents derived from renewable resources, such as 2-Methyltetrahydrofuran (2-MeTHF) which can be produced from biomass, offer a more sustainable alternative to petrochemically-derived ethers like THF. bachem.comyoutube.com Other options include binary mixtures of greener solvents like dimethyl sulfoxide (B87167) (DMSO) and ethyl acetate (B1210297) (EtOAc), which can be tuned to match the properties of hazardous solvents like DMF. bachem.com
| Solvent | Type | Key Green Attributes |
|---|---|---|
| None (Mechanochemistry) | Solvent-Free | Eliminates solvent waste, reduces energy, fast reaction times. walisongo.ac.idbeilstein-journals.org |
| Water | Benign Solvent | Non-toxic, non-flammable, abundant, safe. nih.gov |
| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-Based Solvent | Derived from renewable feedstocks (biomass), lower toxicity than THF. bachem.comyoutube.com |
| Glycerol | Bio-Based Solvent | Byproduct of biodiesel production, biodegradable, low toxicity. numberanalytics.com |
| Ionic Liquids | Alternative Solvent | Low volatility, tunable properties, potential for catalyst recycling. mdpi.com |
Strategies for Waste Minimization and Byproduct Valorization
Preventing waste at the source is a fundamental principle of green chemistry. beeindia.gov.in In syntheses like that of this compound, significant waste arises from coupling agents, bases, and solvents. Waste minimization can be achieved by redesigning the synthesis to have a higher atom economy, replacing stoichiometric reagents with catalysts, and recycling solvents. beeindia.gov.inlongdom.org
Byproduct as Product: In some synthetic contexts, a target molecule can be an unintended byproduct of another reaction. For example, during the synthesis of certain isothiazolo[4,3-b]pyridine derivatives, 3-amino-5-bromopicolinamide was formed as a substantial byproduct (12% of the product mixture). nih.gov In such cases, a waste minimization strategy involves efficiently separating this byproduct, thereby valorizing what would have been a waste stream into a valuable product stream.
Exploration of Renewable Feedstocks and Sustainable Catalysts
Renewable Feedstocks: The seventh principle of green chemistry advocates for the use of renewable rather than depleting feedstocks. wordpress.com Currently, many of the starting materials for fine chemical synthesis, including pyridine (B92270) derivatives, are sourced from the petrochemical industry, which relies on finite resources like petroleum and natural gas. youtube.comlibretexts.org A long-term goal for sustainability is to develop synthetic pathways that begin from renewable feedstocks, such as biomass (e.g., carbohydrates, lignin, or algae). wordpress.comrsc.orgreagent.co.uk While the direct synthesis of this compound from biomass is not yet established, research into converting biomass into key chemical building blocks is a rapidly advancing field that could provide sustainable starting materials in the future. rsc.org
Sustainable Catalysts: Catalysts are a cornerstone of green chemistry because they enable reactions to proceed with higher efficiency, greater selectivity, and lower energy consumption, often replacing less atom-economical stoichiometric reagents. alliedacademies.org
Replacing Coupling Agents: The use of coupling agents like HATU in amide synthesis is effective but generates significant waste. google.com Developing catalytic methods for amide bond formation is a major focus of green chemistry research.
Earth-Abundant Metal Catalysts: Many powerful catalysts rely on precious and often toxic heavy metals like palladium, platinum, or rhodium. cas.orgacdlabs.com A greener approach is to develop catalysts based on earth-abundant, less toxic metals such as iron, cobalt, or nickel. acdlabs.comacs.org Iron, in particular, is an attractive candidate due to its low cost, low toxicity, and minimal environmental impact associated with its production. acs.org
Biocatalysts: Enzymes are nature's catalysts, produced from renewable materials and operating under mild conditions (room temperature and neutral pH) with high specificity. cas.org The use of enzymes, such as lipases, for creating amide bonds offers a highly sustainable alternative to traditional chemical methods. longdom.org
Heterogeneous Catalysts: Solid-supported catalysts, such as CeO₂ used in related amide-forming reactions, offer the advantage of being easily separated from the reaction mixture and recycled, which simplifies purification and reduces waste. researchgate.netnii.ac.jp Research into novel heterogeneous catalysts for the direct amidation of brominated picolinic acids could lead to significantly greener processes for producing this compound.
Emerging Research Directions and Future Perspectives in 3 Bromopicolinamide Research
Discovery of Unexplored Reactivity and Transformation Pathways
While 3-Bromopicolinamide has been utilized in various synthetic contexts, researchers are actively exploring its untapped reactive potential. The presence of the bromine atom and the picolinamide (B142947) moiety offers multiple sites for chemical modification, opening doors to novel transformation pathways. solubilityofthings.com
Recent studies have shown that the reactivity of the pyridine (B92270) core can be influenced by the substituents. For instance, in the synthesis of pyrido-fused benzoxazine-4-ones, this compound was found to lead to decomposition under certain microwave-assisted conditions, highlighting the need for carefully optimized reaction pathways. mdpi.com In contrast, its isomer, 2-bromopicolinamide, demonstrated better stability and reactivity under similar conditions, suggesting that the position of the bromine atom significantly impacts the molecule's behavior. mdpi.com
Future research is likely to focus on harnessing the unique electronic properties conferred by the bromo and amide groups to achieve unprecedented chemical transformations. This could include novel coupling reactions, ring-forming strategies, and the introduction of diverse functional groups to create a library of new picolinamide-based compounds with tailored properties.
Integration with Flow Chemistry and Automated Synthesis Platforms
The drive for greater efficiency, safety, and reproducibility in chemical synthesis has led to the increasing adoption of flow chemistry and automated platforms. rsc.orgnih.gov These technologies offer precise control over reaction parameters such as temperature, pressure, and reaction time, which can be particularly advantageous for optimizing reactions involving reactive intermediates or exothermic processes. selvita.comwiley-vch.de
The integration of this compound synthesis and derivatization into flow chemistry setups presents a significant opportunity. Continuous flow processes can enable safer handling of potentially hazardous reagents and allow for rapid optimization of reaction conditions, accelerating the discovery of new derivatives. rsc.org Automated synthesis platforms, including those utilizing cartridge-based systems, can further streamline the production of diverse this compound analogs for screening in various applications. rsc.orgchimia.ch This approach facilitates high-throughput synthesis, which is crucial for drug discovery and materials science research. kit.edu
Table 1: Comparison of Batch vs. Flow Chemistry for this compound Derivatization
| Feature | Batch Chemistry | Flow Chemistry |
| Reaction Control | Less precise, potential for temperature gradients | Precise control over temperature, pressure, and mixing |
| Safety | Higher risk with hazardous reagents and exotherms | Enhanced safety due to small reaction volumes |
| Scalability | Can be challenging, often requires re-optimization | More straightforward scalability |
| Reproducibility | Can be variable between batches | High reproducibility due to consistent reaction conditions |
| Screening | Slower, more labor-intensive | Amenable to high-throughput screening and automation |
Advanced Applications in Materials Science and Functional Molecule Development
The unique structural and electronic properties of this compound and its derivatives make them promising candidates for the development of advanced materials and functional molecules. mdpi.comntnu.edu The pyridine ring and amide group can participate in hydrogen bonding and metal coordination, while the bromine atom provides a handle for further functionalization, influencing properties like luminescence, conductivity, and biological activity. solubilityofthings.comsheffield.ac.uk
In materials science, picolinamide-based structures are being explored for applications in:
Organic Electronics: As components of organic light-emitting diodes (OLEDs) and other electronic devices. sheffield.ac.uk
Functional Polymers: Incorporation into polymer backbones to impart specific properties.
Metal-Organic Frameworks (MOFs): As ligands for the construction of porous materials with applications in gas storage and catalysis.
In the realm of functional molecules, derivatives of brominated picolinamides are being investigated for their potential as:
Pharmaceuticals: As building blocks for complex drug molecules. For example, derivatives of 5-bromopicolinamide have been utilized in the synthesis of inhibitors for biological targets. solubilityofthings.comnih.govscispace.com
Agrochemicals: The pyridine core is a common feature in many agrochemicals. solubilityofthings.com
Molecular Probes: For use in bioimaging and sensing applications.
The ability to fine-tune the properties of these materials by modifying the this compound scaffold is a key driver of research in this area.
Refinement of Computational Predictive Models for Synthetic Design
Computational chemistry and machine learning are becoming indispensable tools in modern chemical research, enabling the prediction of reaction outcomes and the rational design of synthetic pathways. frontiersin.orgchemrxiv.orgmdpi.com For a molecule like this compound, computational models can provide valuable insights into its reactivity, conformational preferences, and the properties of its derivatives.
Researchers are developing and refining predictive models to:
Forecast Reaction Outcomes: By analyzing the electronic structure and steric factors, it's possible to predict the most likely products of a given reaction. frontiersin.orguomus.edu.iq
Optimize Reaction Conditions: Computational simulations can help identify the optimal temperature, solvent, and catalyst for a desired transformation, reducing the need for extensive experimental screening.
Design Novel Molecules: By predicting the properties of virtual compounds, researchers can prioritize the synthesis of molecules with the most promising characteristics for a specific application. mdpi.com
The integration of artificial intelligence and machine learning with large chemical databases is expected to further enhance the power of these predictive models, leading to more efficient and targeted synthetic strategies. mdpi.com
Novel Methodologies for Selective Functionalization and Derivatization
The selective functionalization of specific positions on the this compound scaffold is crucial for creating tailored molecules. rsc.orgsioc-journal.cn While the bromine atom provides a clear site for cross-coupling reactions, researchers are also exploring methods for the selective modification of C-H bonds on the pyridine ring and for transformations of the amide group. cardiff.ac.uk
Emerging methodologies include:
Directed C-H Functionalization: Utilizing directing groups to achieve regioselective activation and functionalization of specific C-H bonds.
Photoredox Catalysis: Employing light-driven reactions to enable novel transformations under mild conditions. sioc-journal.cn
Enzymatic Catalysis: Using enzymes to achieve high selectivity in the modification of the picolinamide structure. nih.gov
Derivatization is a key strategy to enhance the properties of a molecule for specific analytical or biological applications. sigmaaldrich.comnih.govjfda-online.comresearchgate.netlibretexts.org For this compound, derivatization can be used to:
Improve solubility and bioavailability.
Introduce fluorescent tags for imaging.
Modify the electronic properties for materials applications.
The development of new and selective derivatization techniques will continue to be a major focus, expanding the chemical space accessible from this versatile building block. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
